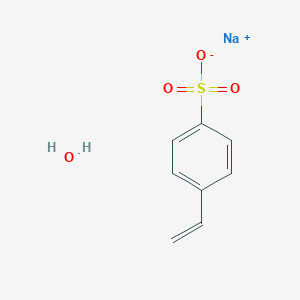

sodium;4-ethenylbenzenesulfonate;hydrate

Beschreibung

Chemical Name: Sodium 4-ethenylbenzenesulfonate hydrate Synonyms: 4-Vinylbenzenesulfonic acid sodium salt hydrate, Styrene-4-sulphonic acid sodium salt . CAS Number: 304675-74-9 . Molecular Formula: C₈H₇NaO₃S·xH₂O (exact hydration degree may vary). Key Properties:

- Reactive vinyl (-CH₂=CH₂) substituent on the benzene ring.

- Hydrate form enhances solubility in water and stability under storage.

- Acts as a monomer in polymerization reactions for producing sulfonated polymers or ion-exchange resins .

Eigenschaften

IUPAC Name |

sodium;4-ethenylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATHLPHPRXGBAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

The sulfonation is typically conducted at a molar ratio of 2:1 (concentrated sulfuric acid to styrene) with silver sulfate (Ag₂SO₄) as a catalyst (1% by mass) and hydroquinone (1% by mass) as a polymerization inhibitor. The reaction proceeds in two stages:

-

Initial Stage : Reactants are mixed at 54°C to minimize side reactions.

-

Main Reaction : Temperature is raised to 70°C for 2–2.5 hours, yielding a brown intermediate solution.

Table 1: Optimal Sulfonation Parameters

| Parameter | Value/Range | Role |

|---|---|---|

| H₂SO₄:Styrene (molar) | 2:1 | Sulfonating agent |

| Ag₂SO₄ | 1 wt% | Catalyzes sulfonation |

| Hydroquinone | 1 wt% | Prevents styrene polymerization |

| Temperature | 54°C → 70°C | Balances reaction rate & purity |

Neutralization with sodium hydroxide (NaOH) converts the sulfonic acid intermediate to the sodium salt, which is crystallized and washed to remove residual acids.

Copolymerization with Styrene: Tuning Monomer Ratios

Sodium 4-ethenylbenzenesulfonate hydrate is often copolymerized with styrene to tailor polymer properties. The solvent’s polarity significantly influences the copolymer composition, as demonstrated in studies using dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water-DMSO mixtures.

Solvent Effects on Copolymer Composition

In polar solvents like DMSO-water, the reactivity ratio shifts to favor styrene incorporation due to enhanced stabilization of the transition state. For example:

Table 2: Solvent Impact on Copolymer Properties

| Solvent System | Styrene Content (mol%) | Application |

|---|---|---|

| DMSO-Water (3:1) | 68 | High-strength ion-exchange membranes |

| DMF | 58 | Hydrogels for dye adsorption |

| 1,4-Dioxane-DMF | 45 | Dispersants for conductive polymers |

Copolymerization is initiated by azobisisobutyronitrile (AIBN) at 70°C under nitrogen, with reactions typically completing within 30 minutes.

Industrial-Scale Synthesis: Continuous Flow Processes

To meet commercial demand, manufacturers employ continuous flow reactors for safer and more efficient production. These systems mitigate risks associated with batch processes, such as overheating and inconsistent product quality.

Key Advancements in Scalable Production

-

Microreactor Technology : Enhances heat transfer and reduces reaction time to <10 minutes.

-

In-Line Neutralization : NaOH is introduced immediately post-sulfonation to minimize acid degradation.

-

Automated Crystallization : Yields particles with uniform size (D90 < 50 µm) for improved solubility.

Table 3: Industrial Process Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 2.5 hours | 8 minutes |

| Purity | 95–98% | 99%+ |

| Annual Capacity | 500 tons | 2,000 tons |

Purification and Quality Control

High-purity sodium 4-ethenylbenzenesulfonate hydrate (>98%) is essential for electronic and biomedical applications. Post-synthesis purification involves:

Recrystallization Techniques

Analytical Validation

-

HPLC : Quantifies residual sulfuric acid (<0.1%) and hydroquinone (<10 ppm).

-

Karl Fischer Titration : Ensures hydrate consistency (5 ± 0.5% water content).

Emerging Methods and Innovations

Analyse Chemischer Reaktionen

sodium;4-ethenylbenzenesulfonate;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

sodium;4-ethenylbenzenesulfonate;hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.

Industry: sodium;4-ethenylbenzenesulfonate;hydrate is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of sodium;4-ethenylbenzenesulfonate;hydrate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share the benzenesulfonate backbone but differ in substituents, leading to distinct properties:

Physicochemical Properties

- Reactivity :

- Solubility :

- Thermal Stability: Hydrates (e.g., CO₂ or CH₄ hydrates) dissociate at specific temperatures, releasing water and altering phase behavior .

Key Research Findings

- Structural Impact on Reactivity :

- Hydrate-Specific Behavior :

- Hydrates of EDTA tetrasodium salt (C₁₀H₁₂N₂Na₄O₈·4H₂O) show distinct solubility profiles compared to anhydrous forms, influencing their use in chelation therapy .

Q & A

Q. How can researchers validate crystallographic data when structural models conflict with spectroscopic results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.